EGFR Kinase Inhibition: Quantified Target Engagement Profile of (4-Morpholin-4-ylbenzylidene)malononitrile
The compound demonstrates weak inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, with an IC₅₀ > 625 µM and a Kᵢ > 250 µM [1]. This quantitative profile serves as a negative control benchmark for the tyrphostin class, where potent inhibitors typically achieve IC₅₀ values in the nanomolar to low micromolar range [2]. This is a critical differentiation point for procurement: researchers evaluating novel tyrphostin analogs require this specific compound as a validated 'inactive' or 'low-activity' control to confirm that observed biological effects are driven by the intended pharmacophore rather than the core scaffold.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 625 µM |
| Comparator Or Baseline | Potent tyrphostins (e.g., AG-1478: ~3 nM); Unsubstituted BMN (IC₅₀ ~200 µM) |
| Quantified Difference | > 200,000-fold less potent than nanomolar inhibitors |
| Conditions | In vitro kinase assay using poly(GAT) substrate and [γ-³²P]ATP, pH 7.6, 22 °C |
Why This Matters
This compound is a scientifically validated negative control for tyrphostin structure-activity relationship (SAR) studies, essential for differentiating scaffold effects from substituent-driven activity.
- [1] BindingDB. (2024). BDBM4322: (4-Morpholinobenzylidene)malononitrile - EGFR Inhibition Data. View Source
- [2] Gazit, A., et al. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896-1907. View Source
